![molecular formula C11H17ClN2O B3095703 N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride CAS No. 1268990-71-1](/img/structure/B3095703.png)
N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride
Overview
Description
“N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride” is a chemical compound that falls under the category of amides . The compound contains a five-membered pyrrolidine ring, which is a common nitrogen heterocycle used widely by medicinal chemists . The compound’s IUPAC name is not available .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of piperazine derivatives, a similar class of compounds, includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
Amides, like “N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride”, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The compound’s specific physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Herbicide Metabolism and Environmental Impact
Chloroacetamide Herbicides Metabolism : Studies on chloroacetamide herbicides, including substances structurally similar to N
1-(2-ethylphenyl)-beta-alaninamide hydrochloride, reveal their metabolism in liver microsomes of both humans and rats. Key metabolic pathways involve complex activation leading to DNA-reactive compounds, with implications for carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).Soil Adsorption and Herbicide Efficacy : Research on alachlor and metolachlor, closely related to N
1-(2-ethylphenyl)-beta-alaninamide hydrochloride, demonstrates their adsorption behavior in soils. Their efficacy as herbicides is influenced by soil properties, with potential implications for environmental safety and agricultural practices (Peter & Weber, 1985).
Biochemical and Pharmacological Insights
Beta-Alanine Betaine Synthesis in Plants : Research on beta-alanine betaine synthesis, involving beta-alanine which is structurally similar to N
1-(2-ethylphenyl)-beta-alaninamide hydrochloride, has been conducted. It explores its role in plant tolerance to stress, which could provide insights into stress resistance mechanisms in agriculture (Rathinasabapathi, Fouad, & Sigua, 2001).Receptor Differentiation in Pharmaceuticals : Studies on structural modifications of certain compounds related to N
1-(2-ethylphenyl)-beta-alaninamide hydrochloride have helped differentiate between various receptor populations in the human body. This has implications for developing targeted pharmaceuticals (Lands, Ludueña, & Buzzo, 1967).
Chemical Synthesis and Applications
Limitations in Chemical Synthesis : Research on N-hydroxysuccinimide esters, which are used in affinity chromatography and protein immobilization, highlights limitations relevant to beta-alanine derivatives. This research is important for optimizing chemical synthesis techniques (Wilchek & Miron, 1987).
Synthesis of D-cysteine-related Amino Acids : Studies on the synthesis of D-cysteine-related amino acids, involving beta-alanine analogs, offer insights into novel methods for producing amino acid derivatives. This has potential applications in pharmaceutical and biochemical research (Nagasawa et al., 1983).
Safety and Hazards
The safety data sheet for “N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It’s important to consult the safety data sheet for proper personal protective equipment (PPE) and handling instructions .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are often targeted against Leishmania strains and Plasmodium strains .
Mode of Action
It can be inferred from related compounds that they may interact with their targets and cause changes that lead to their antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been shown to activate or inhibit certain biochemical pathways and enzymes, which can lead to changes in biological systems .
Result of Action
Related compounds have been shown to have significant cytotoxic activities against certain cell lines .
properties
IUPAC Name |
3-amino-N-(2-ethylphenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMSRFCSWYMQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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